2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile
Overview
Description
2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile is an organic compound known for its unique photophysical properties. It is part of the isophthalonitrile family of chromophores, which are notable for their thermally activated delayed fluorescence (TADF).
Preparation Methods
The synthesis of 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile typically involves a multi-step process. One common method includes the Biginelli reaction, which involves the condensation of β-ketoesters, arylaldehydes, and urea/thiourea . This reaction is often carried out under mild conditions, such as room temperature, using a blue LED as a renewable energy source in an ethanol solution . Industrial production methods may involve gram-scale cyclization, which has been demonstrated to be a viable approach for large-scale synthesis .
Chemical Reactions Analysis
2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by visible light-induced electron transfer.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound is known to undergo substitution reactions, particularly in the presence of halogenated reagents.
Common reagents used in these reactions include halogenated dicyanobenzene-based photosensitizers and blue LED light sources . Major products formed from these reactions include various derivatives of 3,4-dihydropyrimidin-2-(1H)-one/thione .
Scientific Research Applications
2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile has a wide range of scientific research applications:
Biology: The compound’s photophysical properties make it useful in biological imaging and photodynamic therapy.
Medicine: Its potential in photothermal therapy is being explored for cancer treatment.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile involves thermally activated delayed fluorescence (TADF). This process occurs due to the small energy gap between the singlet excited state (S1) and the triplet excited state (T1), allowing for efficient intersystem crossing and prolonged singlet state lifetimes . The compound induces single-electron transfer (SET) in response to visible light, which is crucial for its photocatalytic activity .
Comparison with Similar Compounds
Similar compounds include other members of the isophthalonitrile family, such as:
2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile: Known for its high photoluminescence quantum yields and photothermal conversion efficiency.
2,4,6-Tris(diphenylamino)-5-chloroisophthalonitrile: Exhibits similar photophysical properties but with different absorption maxima.
2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile is unique due to its specific substitution pattern, which influences its photophysical properties and reactivity .
Properties
IUPAC Name |
3,5-difluoro-2,4,6-tris(N-phenylanilino)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H30F2N4/c44-39-41(47(32-19-7-1-8-20-32)33-21-9-2-10-22-33)38(31-46)42(48(34-23-11-3-12-24-34)35-25-13-4-14-26-35)40(45)43(39)49(36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCXVCNTHAMRBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3F)N(C4=CC=CC=C4)C5=CC=CC=C5)F)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H30F2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.